molecular formula C10H11FN2S B13835666 2-Benzothiazolemethanamine, 5-fluoro-alpha,alpha-dimethyl-

2-Benzothiazolemethanamine, 5-fluoro-alpha,alpha-dimethyl-

Cat. No.: B13835666
M. Wt: 210.27 g/mol
InChI Key: JYXSKFMXYHQIKT-UHFFFAOYSA-N
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Description

2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom at the 5th position of the benzothiazole ring and an amine group attached to a propan-2-yl chain.

Preparation Methods

The synthesis of 2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-fluorobenzothiazole, which can be achieved by reacting 5-fluoroaniline with carbon disulfide and chlorine in the presence of a base.

    Formation of Intermediate: The intermediate 5-fluorobenzothiazole is then reacted with a suitable alkylating agent, such as 2-bromo-2-propanamine, under basic conditions to introduce the propan-2-yl amine group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine.

Chemical Reactions Analysis

2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The fluorine atom in the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Scientific Research Applications

2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.

    Pathways: It can modulate pathways related to cell growth, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-(5-Fluorobenzo[d]thiazol-2-yl)propan-2-amine can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure but differ in their substituents and biological activities.

    Fluorinated Compounds: Fluorinated benzothiazoles, such as 5-fluorobenzothiazole, exhibit similar chemical properties but may have different reactivity and applications.

Properties

Molecular Formula

C10H11FN2S

Molecular Weight

210.27 g/mol

IUPAC Name

2-(5-fluoro-1,3-benzothiazol-2-yl)propan-2-amine

InChI

InChI=1S/C10H11FN2S/c1-10(2,12)9-13-7-5-6(11)3-4-8(7)14-9/h3-5H,12H2,1-2H3

InChI Key

JYXSKFMXYHQIKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(S1)C=CC(=C2)F)N

Origin of Product

United States

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